molecular formula C8H4ClF3O4S B2363613 2-Chloro-4-formylphenyl trifluoromethanesulfonate CAS No. 188112-72-3

2-Chloro-4-formylphenyl trifluoromethanesulfonate

Cat. No.: B2363613
CAS No.: 188112-72-3
M. Wt: 288.62
InChI Key: HHKQCFPEKNHWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Chloro-4-formylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Chloro-4-formylphenyl trifluoromethanesulfonate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research involving this compound can lead to the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Chloro-4-formylphenyl trifluoromethanesulfonate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various scientific and industrial applications.

Properties

IUPAC Name

(2-chloro-4-formylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c9-6-3-5(4-13)1-2-7(6)16-17(14,15)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKQCFPEKNHWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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